Biochemical Potency: SB02024 IC50 5 nM vs. VPS34-IN1 IC50 25 nM vs. PIK-III IC50 18 nM vs. SAR405 IC50 1.2 nM
In a time-resolved FRET-based biochemical assay using purified VPS34 enzyme, SB02024 demonstrated an IC50 of 5 nM [1]. Under comparable in vitro conditions, VPS34-IN1 exhibited an IC50 of 25 nM, PIK-III an IC50 of 18 nM, and SAR405 an IC50 of 1.2 nM [2][3]. While SAR405 is ~4-fold more potent biochemically, SB02024 offers a favorable balance of potency and selectivity, with a Kd of 1 nM indicating exceptional binding affinity [1].
| Evidence Dimension | VPS34 enzymatic inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | VPS34-IN1: 25 nM; PIK-III: 18 nM; SAR405: 1.2 nM |
| Quantified Difference | SB02024 is 5-fold more potent than VPS34-IN1, 3.6-fold more potent than PIK-III, and 4.2-fold less potent than SAR405 |
| Conditions | FRET-based biochemical assay using recombinant human VPS34 enzyme; compound concentration range not specified |
Why This Matters
Potency alone does not dictate utility; SB02024's 5 nM IC50, combined with its selectivity and oral PK, positions it as a balanced tool for in vivo studies where extreme biochemical potency (e.g., SAR405) may not translate to superior efficacy due to off-target or PK liabilities.
- [1] Yu Y, Bogdan M, Noman MZ, Parpal S, Dyczynski M, Viktorsson K, Lewensohn R, et al. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti‐tumor efficacy. Mol Oncol. 2024;18(8):1904-1922. doi:10.1002/1878-0261.13619 View Source
- [2] Bago R, Malik N, Munson MJ, et al. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochem J. 2014;463(3):413-427. doi:10.1042/BJ20140889 View Source
- [3] Adooq Bioscience. SAR405 Datasheet. 2024. View Source
